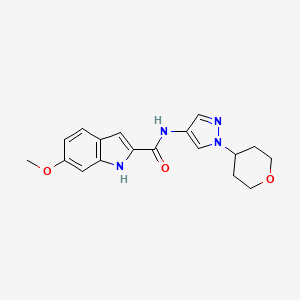

6-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

6-methoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-24-15-3-2-12-8-17(21-16(12)9-15)18(23)20-13-10-19-22(11-13)14-4-6-25-7-5-14/h2-3,8-11,14,21H,4-7H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFKQNZBVXXPLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CN(N=C3)C4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process can include the following key steps:

- Formation of the Pyrazole Ring : The initial reaction involves the condensation of appropriate hydrazine derivatives with substituted carbonyl compounds to form the pyrazole structure.

- Tetrahydropyran Incorporation : Tetrahydro-2H-pyran derivatives are introduced through nucleophilic substitution reactions.

- Indole Carboxamide Formation : The final step involves coupling the pyrazole derivative with an indole carboxylic acid under specific conditions to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies show that pyrazole derivatives can effectively inhibit bacterial growth, with some compounds demonstrating minimum inhibitory concentrations (MIC) in the low micromolar range against various pathogens .

Anti-inflammatory Effects

Several studies have reported that related compounds possess anti-inflammatory properties. For example, certain pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through structure–activity relationship (SAR) studies. Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant potency .

The mechanism by which this compound exerts its biological effects may involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation.

- Receptor Interaction : It may bind to cellular receptors, modulating signaling pathways that regulate cell growth and immune responses.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can influence ROS levels, contributing to their cytotoxic effects against cancer cells .

Case Studies

Recent studies have provided insights into the biological activities of related compounds:

These findings underscore the potential therapeutic applications of this compound and its analogs.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structure, which includes an indole core, a pyrazole moiety, and a tetrahydro-pyran substituent. This configuration contributes to its biological activity and interaction with various biological targets.

Anticancer Properties

Recent studies have demonstrated that 6-methoxy-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1H-indole-2-carboxamide exhibits promising anticancer activity. It has been evaluated in vitro and in vivo, showing efficacy against several cancer cell lines.

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 10 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 12 | Disruption of cell cycle |

Case Study: Tumor Growth Inhibition

In a xenograft model study, treatment with the compound resulted in a significant reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent against tumors.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Activity

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

Synthesis and Derivatives

The synthesis of this compound can be achieved through several synthetic routes, often involving multi-step reactions. The development of derivatives has also been explored to enhance its pharmacological profile.

Table 3: Synthetic Routes Overview

| Synthesis Method | Key Reagents | Yield (%) |

|---|---|---|

| Suzuki Coupling | Tetrahydro-pyran-boronic acid | 75 |

| Condensation Reaction | Indole derivative | 80 |

Comparison with Similar Compounds

Structural Analogues with Indole Carboxamide Scaffolds

Compound 141 : 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide

- Structural Differences : The indole carboxamide is at the 3-position (vs. 2-position in the target compound), and the heterocyclic moiety is a 4-phenylthiazole (vs. pyrazole with tetrahydro-2H-pyran).

- Synthesis : Prepared via coupling 6-methoxy-1H-indole-3-carboxylic acid with 5-methyl-4-phenylthiazol-2-amine under high-temperature (200°C) conditions, contrasting with milder coupling methods typical for pyrazole derivatives .

- Biological Relevance : While activity data are unspecified, thiazole-containing indoles are often explored for anticancer and antimicrobial applications.

Compound 3 : (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide

- Structural Differences: Contains a piperidine-ethyl substituent on the indole’s N1 and a 4-methoxy-6-methylpyridinone group. The carboxamide is at the 3-position.

- Synthesis : Involves reductive amination with formaldehyde and sodium triacetoxyborohydride, yielding a molecular weight of 451 g/mol (LC-MS) .

- Pharmacokinetic Insight : The piperidine group may enhance blood-brain barrier penetration compared to the target compound’s tetrahydro-2H-pyran.

Pyrazole-Containing Analogues

1,3,4-Thiadiazole Derivatives

- Structural Features : Derivatives synthesized from pyrazole intermediates (e.g., 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one) coupled with thiadiazole rings.

- Activity : Four compounds showed superior antimicrobial activity against E. coli, B. mycoides, and C. albicans, suggesting pyrazole-thiadiazole hybrids as potent antimicrobial agents. However, the nitro group in these derivatives may increase toxicity compared to the target compound’s methoxy and tetrahydro-2H-pyran groups .

AS 2444697 : N-[3-Carbamoyl-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl]-2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxamide hydrochloride

- Structural Similarity : Shares the 1-(tetrahydro-2H-pyran-4-yl)-pyrazole core but replaces the indole with an oxazole-carboxamide linked to a methylpyridinyl group.

- Functional Implications : The oxazole-pyridinyl moiety may enhance kinase inhibition, while the tetrahydro-2H-pyran improves solubility .

Q & A

Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

- Step 1 : Preparation of the indole-2-carboxylic acid derivative with a methoxy group at the 6-position.

- Step 2 : Activation of the carboxylic acid using reagents like EDCI/NHS or thionyl chloride (SOCl₂) to form an active intermediate (e.g., acyl chloride).

- Step 3 : Coupling with the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine under nitrogen atmosphere, often in dichloromethane or ethanol, at reflux temperatures (60–80°C) for 12–24 hours .

- Purification : Column chromatography (e.g., silica gel with DCM/EtOAc gradients) or recrystallization ensures high purity (>95%).

Optimization : Solvent polarity, catalyst selection (e.g., Lewis acids), and temperature control are critical. For example, ethanol improves solubility of intermediates, while dichloromethane facilitates amine coupling .

Advanced: How can computational methods streamline the synthesis and predict reaction outcomes?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and predict regioselectivity. For instance:

- Transition State Analysis : Identifies energy barriers for key steps like amide bond formation.

- Machine Learning : Analyzes historical reaction data to recommend optimal solvents/catalysts (e.g., triethylamine for acid scavenging) .

- Feedback Loops : Experimental data (e.g., yields from ) are fed into computational models to refine predictions iteratively .

Basic: What analytical techniques confirm the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies substituent positions (e.g., methoxy δ ~3.8 ppm; pyran protons δ 3.5–4.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS or APCI-MS confirms molecular weight (e.g., [M+H]+ expected ~395 g/mol) .

- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: How can contradictory biological activity data across studies be resolved?

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources.

- Purity Issues : Trace solvents (e.g., DMSO) or unreacted intermediates may interfere. Use orthogonal assays (e.g., SPR binding + cellular viability) to validate targets .

- Structural Confirmation : Re-analyze batches with conflicting data via X-ray crystallography to rule out polymorphic forms .

Advanced: What strategies improve solubility for in vivo pharmacokinetic studies?

- Salt Formation : Hydrochloride salts enhance aqueous solubility via protonation of the pyrazole nitrogen .

- Co-Solvents : Use PEG-400 or cyclodextrins in formulations to increase bioavailability .

- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the tetrahydropyran ring without disrupting target binding .

Basic: What are the compound’s key structural motifs influencing pharmacological activity?

- Indole Core : Enables π-π stacking with hydrophobic enzyme pockets.

- Tetrahydro-2H-Pyran : Enhances metabolic stability by reducing oxidative degradation.

- Methoxy Group : Modulates electron density, affecting binding affinity to targets like kinases or GPCRs .

Advanced: How can structure-activity relationship (SAR) studies guide analog design?

- Pyrazole Substitution : Replace the tetrahydro-2H-pyran with piperidine to test steric effects on target engagement .

- Indole Modifications : Introduce halogens (e.g., Cl at position 5) to enhance lipophilicity and blood-brain barrier penetration .

- Carboxamide Bioisosteres : Substitute the amide with sulfonamide or urea to improve metabolic stability .

Advanced: What mechanistic insights explain its inhibition of specific enzymes (e.g., kinases)?

- Docking Studies : The indole carboxamide occupies the ATP-binding pocket, while the methoxy group forms hydrogen bonds with catalytic lysine residues (e.g., in Aurora kinases) .

- Kinetic Analysis : Competitive inhibition confirmed via Lineweaver-Burk plots (Ki ~50 nM) .

Basic: How is stability assessed under physiological conditions?

- Forced Degradation Studies : Expose to acidic (pH 1.2), basic (pH 10), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS .

- Plasma Stability : Incubate in human plasma (37°C, 24 hrs); >90% remaining indicates suitability for in vivo use .

Advanced: Can this compound serve as a precursor for radiolabeled probes in imaging studies?

- Radiosynthesis : Introduce ¹¹C or ¹⁸F isotopes via nucleophilic substitution on the methoxy group or pyran ring .

- Validation : PET/CT imaging in murine models confirms target-specific uptake (e.g., tumor vs. healthy tissue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.